![molecular formula C13H16N2O2 B7539626 N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide, also known as DMF, is an organic compound with molecular formula C12H16N2O2. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. DMF has been widely used in scientific research due to its unique chemical properties and potential biomedical applications.
Mécanisme D'action
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide exerts its pharmacological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and cytoprotective genes. N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has been shown to modulate several biochemical and physiological processes, including the production of reactive oxygen species (ROS), the expression of cytokines and chemokines, and the activation of immune cells such as T cells and macrophages. N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide also enhances the expression of heme oxygenase-1 (HO-1), an enzyme that degrades heme and produces biliverdin, carbon monoxide, and iron.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has several advantages for laboratory experiments, including its stability in organic solvents, its low toxicity, and its ability to penetrate cell membranes. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can also exhibit batch-to-batch variability, which can affect the reproducibility of experimental results. In addition, N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can interfere with some biochemical assays, such as the measurement of glutathione levels.
Orientations Futures
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide, including the development of new synthetic methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the role of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide in regulating the gut microbiome and its potential as a treatment for gut dysbiosis and related disorders is an emerging area of research.
Méthodes De Synthèse
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can be synthesized by several methods, including the reaction of 2-furancarboxaldehyde with N-methyl-N-(pyrrol-2-ylmethyl)amine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 5-methylfuran-2-carboxylic acid with N-methyl-N-(pyrrol-2-ylmethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a potential therapeutic agent for several diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-6-11(15(9)3)8-14-13(16)12-7-5-10(2)17-12/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZAYWMXFIPEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

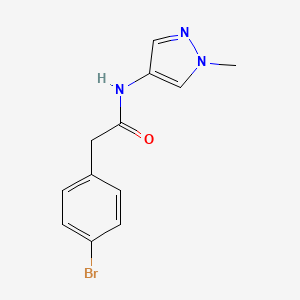
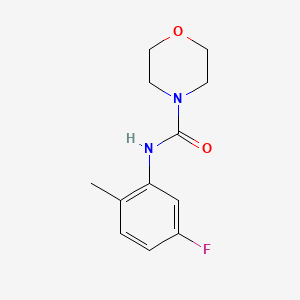
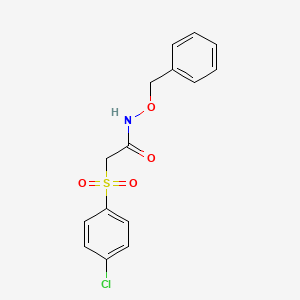

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
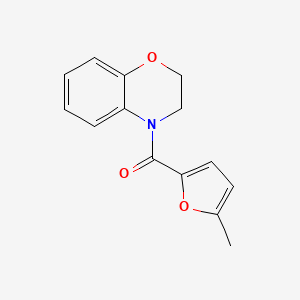
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)

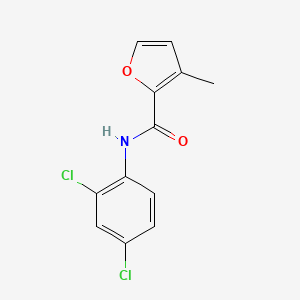




![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)